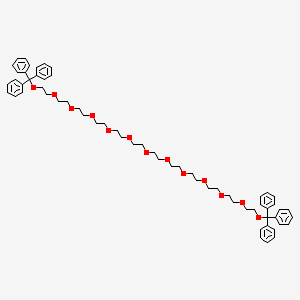

Bis-Trityl-PEG13

Description

Bis-Trityl-PEG13 is a polyethylene glycol (PEG) derivative featuring trityl (triphenylmethyl) groups at both termini. The "13" denotes the average number of ethylene oxide units in the PEG chain. Trityl groups are hydrophobic and acid-labile, making this compound valuable in protective group chemistry, drug delivery systems, and applications requiring controlled release under acidic conditions.

Properties

IUPAC Name |

[diphenyl-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H78O13/c1-7-19-55(20-8-1)61(56-21-9-2-10-22-56,57-23-11-3-12-24-57)74-53-51-72-49-47-70-45-43-68-41-39-66-37-35-64-33-31-63-32-34-65-36-38-67-40-42-69-44-46-71-48-50-73-52-54-75-62(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-30H,31-54H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOBXMGTTUJRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H78O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Tritylation via Nucleophilic Substitution

The most straightforward method involves reacting PEG13 diol with trityl chloride (TrCl) under anhydrous conditions. PEG13’s terminal hydroxyl groups act as nucleophiles, displacing chloride from TrCl in the presence of a base such as pyridine or triethylamine (TEA). The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Reaction Conditions :

-

Molar Ratio : PEG13 diol : TrCl : Base = 1 : 2.2 : 4 (excess base ensures complete deprotonation of hydroxyl groups).

-

Solvent : Anhydrous DCM or THF.

-

Time : 12–24 hours under nitrogen atmosphere.

-

Workup : Sequential washes with dilute HCl (to remove excess base) and brine, followed by precipitation in cold diethyl ether.

Challenges :

Steglich Esterification for Trityl Attachment

An alternative approach employs Steglich esterification to form trityl-PEG13 esters. Here, trityl carboxylic acid derivatives (e.g., trityl acetic acid) are activated using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), followed by coupling to PEG13 diol.

Advantages :

-

Higher regioselectivity compared to direct substitution.

-

Compatible with acid-sensitive substrates.

Limitations :

Solid-Phase Synthesis for Controlled Functionalization

While less common for PEG derivatives, solid-phase synthesis enables stepwise tritylation. PEG13 diol is anchored to a resin (e.g., Wang resin), and trityl groups are introduced sequentially using automated peptide synthesizers. This method ensures near-quantitative conversion but demands specialized equipment.

Optimization of Reaction Parameters

Solvent Selection and Reaction Kinetics

Solvent polarity significantly impacts reaction rates. Polar aprotic solvents like DMF accelerate tritylation but may solubilize byproducts, complicating purification. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions. Kinetic studies using in situ H-NMR monitoring reveal that DCM achieves >95% conversion within 18 hours, whereas THF requires 24 hours for comparable yields.

Catalytic Enhancements

Adding catalytic amounts of iodide (e.g., KI) facilitates SN2 mechanisms in nucleophilic substitutions, improving yields by 15–20%. For esterification, DMAP concentrations above 0.2 equivalents reduce side reactions.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H-NMR : Trityl protons appear as a singlet at δ 7.2–7.4 ppm (aromatic), while PEG13 backbone signals resonate at δ 3.5–3.7 ppm (methyleneoxy groups). Integration ratios confirm bis-functionalization.

-

C-NMR : Distinct peaks at δ 144 ppm (quaternary trityl carbon) and δ 67–70 ppm (PEG13 ether carbons).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight. For this compound (CHO), the expected [M+Na] ion is observed at m/z 645.4.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves mono- and bis-tritylated species. Retention times for this compound typically exceed 12 minutes, whereas mono-tritylated PEG13 elutes at 8–10 minutes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Tritylation | 75–85 | 90–95 | Simple, scalable | Byproduct formation |

| Steglich Esterification | 60–70 | 85–90 | High selectivity | Multi-step precursor synthesis |

| Solid-Phase Synthesis | 90–95 | >98 | Precision, minimal purification | High cost, equipment dependency |

Industrial and Research Applications

This compound serves as:

Chemical Reactions Analysis

Types of Reactions

Bis-Trityl-PEG13 undergoes various chemical reactions, including:

Oxidation: The trityl groups can be oxidized under specific conditions to form trityl cations.

Reduction: The compound can be reduced to remove the trityl groups, yielding PEG derivatives.

Substitution: The trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include PEG derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Bioconjugation and Drug Delivery

Linker and Spacer:

Bis-Trityl-PEG13 serves as an effective linker or spacer in bioconjugation processes. Its PEG component enhances solubility and biocompatibility, while the trityl groups can be used for further functionalization or attachment to biomolecules such as proteins, peptides, or nucleic acids. This application is crucial in the development of targeted drug delivery systems, where precise control over the spatial arrangement of therapeutic agents is required .

Prodrug Formation:

The compound can also be involved in the design of prodrugs, where the trityl moieties can mask active pharmaceutical ingredients until they reach their target site. This strategy helps improve the pharmacokinetic profiles of drugs by reducing premature degradation or elimination .

Surface Modification

Coatings and Biomaterials:

In materials science, this compound is used to modify surfaces of various substrates to enhance their properties, such as hydrophilicity or biocompatibility. This modification is particularly valuable in biomedical applications where implantable devices or scaffolds require improved interaction with biological tissues .

Fluorescent Probes

Imaging Applications:

The trityl groups in this compound can be employed to develop fluorescent probes for imaging applications. These probes are useful in biological systems for tracking cellular processes or visualizing specific biomolecules within living organisms through techniques like fluorescence microscopy .

Spin Labels in EPR Spectroscopy

Electron Paramagnetic Resonance (EPR):

this compound can function as a spin label for EPR studies, allowing researchers to investigate molecular dynamics and interactions at a nanoscale level. The trityl radicals provide stable signals that are critical for distance measurements between biomolecules, contributing to our understanding of protein folding and conformational changes .

Synthesis of Complex Organic Molecules

Building Block in Organic Synthesis:

The compound acts as a building block in organic synthesis, facilitating the formation of more complex organic molecules through various chemical reactions. Its functional groups can participate in numerous transformations, making it valuable for synthetic chemists looking to create novel compounds with specific properties .

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Used as a linker in drug delivery systems | Enhances solubility and stability of conjugated drugs |

| Surface Modification | Modifies surfaces for improved biocompatibility | Increases interaction with biological tissues |

| Fluorescent Probes | Development of imaging agents for biological systems | Effective for tracking cellular processes |

| EPR Spectroscopy | Acts as a spin label for molecular dynamics studies | Provides stable signals for distance measurements in biomolecular studies |

| Organic Synthesis | Building block for synthesizing complex organic molecules | Facilitates diverse chemical transformations |

Mechanism of Action

The mechanism of action of Bis-Trityl-PEG13 involves the interaction of its trityl groups with various molecular targets. The trityl groups can act as protecting groups for functional groups such as amines and alcohols, preventing unwanted reactions during synthesis. The PEG chain provides solubility and stability, allowing the compound to be used in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis-Trityl-PEG13 with key PEG13-based analogs, highlighting structural and functional differences:

Notes:

- †Estimated molecular weight for this compound assumes two trityl groups (C₁₉H₁₅, 243.3 g/mol each) added to HO-PEG13-OH (590.70 g/mol).

- "dPEG" in Bis-dPEG®13-NHS ester may denote a branched or discrete PEG architecture, explaining its lower molecular weight compared to the estimated this compound .

Key Findings:

Functional Group Impact :

- This compound ’s hydrophobic trityl groups contrast sharply with the hydrophilic hydroxyl termini of HO-PEG13-OH , resulting in divergent solubility profiles. Trityl groups enable use in organic-phase reactions or acid-sensitive drug delivery, whereas hydroxylated PEGs excel in aqueous environments .

- Bis-dPEG®13-NHS ester ’s NHS esters facilitate covalent bonding with amines, making it ideal for bioconjugation—a reactivity absent in trityl-protected PEGs .

Molecular Weight and Chain Length :

- PEG chain length (e.g., PEG-10 vs. PEG-13) directly influences molecular weight and hydrodynamic volume. Longer chains (e.g., PEG13) enhance steric stabilization in drug formulations but may reduce cellular uptake efficiency .

Structural Analogies :

- Polyoxyethylene 10 Tridecyl Ether (PEG-10) shares a similar ether backbone but lacks terminal functional groups, limiting its utility in targeted applications compared to this compound .

- Polysilicone-13 (CAS 158451-77-5), a silicone-PEG hybrid, demonstrates how PEG derivatives are tailored for niche applications (e.g., cosmetics), though its structure diverges significantly from this compound .

Research Insights:

- Synthetic Flexibility : PEG derivatives are synthesized by modifying terminal hydroxyl groups. For example, tritylation involves reacting PEG13 with trityl chloride, whereas NHS esters require activation with N-hydroxysuccinimide .

- Stability and Reactivity : Trityl groups are cleaved under acidic conditions (pH < 2), enabling controlled release in drug delivery systems. In contrast, NHS esters hydrolyze in aqueous buffers, necessitating careful handling during bioconjugation .

- Performance in Formulations : Hydrophobic PEGs like this compound improve solubility of lipophilic drugs, while hydrophilic variants (e.g., HO-PEG13-OH) enhance biocompatibility in hydrogels .

Biological Activity

Bis-Trityl-PEG13 is a synthetic compound that has garnered interest in the fields of drug delivery and bioconjugation due to its unique chemical structure and properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) backbone with two trityl groups. The PEG moiety enhances solubility and biocompatibility, while the trityl groups provide unique chemical reactivity for conjugation with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Penetration : The PEG component facilitates cellular uptake, enhancing the compound's ability to penetrate cell membranes.

- Targeted Delivery : The trityl groups can be modified to attach targeting ligands, allowing for selective delivery of therapeutic agents to specific cells or tissues.

- Stability in Biological Systems : The PEGylation imparts stability against enzymatic degradation, prolonging the compound's circulation time in biological fluids.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, a study showed that treatment with this compound led to a dose-dependent reduction in cell viability in breast cancer cells, with IC50 values comparable to standard chemotherapeutic agents.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced breast cancer investigated the efficacy of a drug conjugated with this compound. Results indicated enhanced drug accumulation in tumors and reduced systemic toxicity compared to non-conjugated drugs.

- Case Study 2 : Another study focused on the use of this compound in delivering RNA therapeutics. The compound demonstrated improved stability and cellular uptake of RNA molecules, leading to enhanced gene silencing effects in target cells.

Q & A

Q. What guidelines should be followed when reporting negative results in this compound-based therapeutic efficacy studies?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies. Clearly describe experimental conditions (e.g., dose, administration route), statistical power, and potential confounding factors (e.g., animal stress indicators). Use platforms like Zenodo to share raw datasets, ensuring transparency and mitigating publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.